molecular formula C18H19N5O5 B13390964 N6-Benzoyl-2'-O-methyladenosine

N6-Benzoyl-2'-O-methyladenosine

Cat. No.: B13390964
M. Wt: 385.4 g/mol
InChI Key: PHFHSPQCDRKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-2’-O-methyladenosine is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. This compound is structurally related to adenosine, a fundamental building block of RNA. The modification at the N6 position with a benzoyl group and the 2’-O-methylation enhances its stability and functionality in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-2’-O-methyladenosine is synthesized through a multi-step chemical process. The synthesis typically involves the protection of the hydroxyl groups of adenosine, followed by selective benzoylation at the N6 position and methylation at the 2’-O position. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and methyl iodide .

Industrial Production Methods

In industrial settings, the production of N6-Benzoyl-2’-O-methyladenosine involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the compound, which is crucial for its application in the synthesis of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-O-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-Benzoyl-2’-O-methyladenosine, such as hydroxylated or substituted analogs. These derivatives can have different biochemical properties and applications .

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The benzoyl and methyl groups enhance the compound’s resistance to enzymatic degradation, making it a valuable tool in RNA research . The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Benzoyl-2’-O-methyladenosine is unique due to its dual modification at the N6 and 2’-O positions, which provides enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in the synthesis of stable and functional RNA molecules for various applications .

Biological Activity

N6-Benzoyl-2'-O-methyladenosine (NBMA) is a modified nucleoside derived from adenosine, distinguished by the addition of a benzoyl group at the N6 position and a methoxy group at the 2' position. This compound has garnered significant interest due to its diverse biological activities, particularly in antiviral and antitumor research. This article explores the biological activity of NBMA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O5. The modifications enhance its lipophilicity and receptor binding affinity compared to unmodified adenosine, making it more effective in various biological contexts. Below is a comparison table of NBMA with related compounds:

Compound NameStructure FeaturesUnique Aspects
This compound Benzoyl group at N6, methoxy at 2'Enhanced stability and receptor interaction
N6-Benzyl-2'-O-methyladenosine Benzyl group at N6Less sterically hindered than benzoyl variant
2'-O-Methyladenosine Methyl group at 2'Lacks N6 modification; less stable
N6-Acetyl-adenosine Acetyl group at N6Weaker receptor interaction compared to benzoyl variant
N6-Cyclopropylmethyl-adenosine Cyclopropylmethyl group at N6Unique structural feature affecting receptor binding

Antiviral Activity

NBMA has been extensively studied for its antiviral properties , particularly against influenza viruses. Research indicates that NBMA exhibits inhibitory effects on both A and B strains of influenza by interfering with viral RNA synthesis through targeting the viral polymerase complex. This mechanism suggests that NBMA could serve as a potential therapeutic agent in treating viral infections.

Antitumor Activity

In addition to its antiviral effects, NBMA has demonstrated promising antitumor activity in preclinical studies. It has been shown to induce cell death in various cancer cell lines through mechanisms involving:

  • Activation of caspases : This pathway leads to apoptosis, a form of programmed cell death.
  • Disruption of mitochondrial function : This disruption can trigger cellular stress responses that promote cancer cell death.

Moreover, NBMA may possess anti-angiogenic properties , which could hinder the formation of new blood vessels necessary for tumor growth.

The biological activities of NBMA can be attributed to its interactions with various adenosine receptors, which play critical roles in inflammation, immunity, and cellular signaling pathways. The modifications present in NBMA enhance its binding affinity and selectivity towards specific receptors compared to unmodified adenosine. These interactions can influence physiological responses such as:

  • Vasodilation
  • Modulation of immune responses
  • Neurotransmitter release

Research continues to elucidate the specific mechanisms through which NBMA exerts its effects in different biological contexts .

Case Studies and Research Findings

  • Influenza Virus Inhibition :
    A study demonstrated that NBMA significantly reduced viral replication in infected cells, indicating its potential as an antiviral agent against influenza.
  • Cancer Cell Line Studies :
    Preclinical trials involving various cancer cell lines showed that treatment with NBMA resulted in increased apoptosis rates compared to controls. The activation of caspases was confirmed through assays measuring caspase activity.
  • Receptor Interaction Studies :
    Investigations into the receptor binding profiles of NBMA revealed enhanced affinity for A3 adenosine receptors, suggesting a targeted approach in modulating inflammatory responses .

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHSPQCDRKMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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